

# 3,4,5-Triethoxybenzoylacetonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

Cat. No.: B1323268

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CAS Number: 267880-91-1

Disclaimer: Scientific literature and public data on **3,4,5-Triethoxybenzoylacetonitrile** (CAS 267880-91-1) are exceptionally limited. This guide has been compiled to provide a comprehensive overview based on available chemical supplier information and extrapolated data from structurally analogous compounds, particularly those containing a **3,4,5-** trimethoxyphenyl moiety. The experimental protocols and potential biological activities described herein are hypothetical and should be treated as such. All researchers should conduct their own validation studies.

### **Core Compound Properties**

**3,4,5-Triethoxybenzoylacetonitrile** is a multifaceted organic compound characterized by a central benzene ring substituted with three ethoxy groups and a benzoylacetonitrile side chain. This unique structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.



Property	Value	Source
CAS Number	267880-91-1	[1][2][3][4]
Molecular Formula	C15H19NO4	[1]
Molecular Weight	277.32 g/mol	[1][3]
Synonyms	3-oxo-3-(3,4,5- triethoxyphenyl)propanenitrile	[1][2]
Physical Appearance	Solid (predicted)	General Knowledge
Solubility	Predicted to be soluble in common organic solvents like ethanol and acetone, with low solubility in water.	General Knowledge

### **Hypothetical Synthesis Protocol**

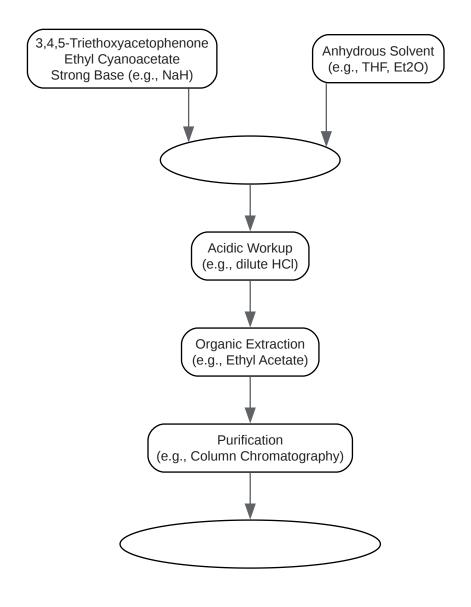
While no specific synthesis for **3,4,5-Triethoxybenzoylacetonitrile** has been published, a plausible and efficient method would be a Claisen condensation reaction. This reaction is a well-established method for forming carbon-carbon bonds and is particularly useful for the synthesis of  $\beta$ -keto esters and related compounds.[5][6]

The proposed synthesis would involve the reaction of a 3,4,5-triethoxy-substituted acetophenone with a cyanide source, such as ethyl cyanoacetate, in the presence of a strong base.

Reaction: 3,4,5-Triethoxyacetophenone + Ethyl Cyanoacetate → **3,4,5- Triethoxybenzoylacetonitrile** 

## **Experimental Workflow:**





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Caption: Hypothetical workflow for the synthesis of **3,4,5-Triethoxybenzoylacetonitrile**.

#### **Detailed Methodology:**

- Preparation: To a solution of 3,4,5-triethoxyacetophenone in an anhydrous solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) as the base.
- Reaction: Slowly add ethyl cyanoacetate to the mixture at room temperature. The reaction is then typically stirred for several hours to ensure completion.
- Workup: The reaction is quenched by the careful addition of a dilute acid, such as hydrochloric acid (HCl), to neutralize the base.

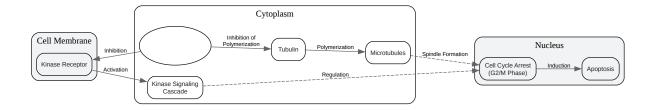


- Extraction: The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel.

# Potential Biological Significance and Signaling Pathways

The biological activity of **3,4,5-Triethoxybenzoylacetonitrile** has not been documented. However, the structurally related **3,4,5-trimethoxyphenyl** moiety is a common pharmacophore found in a variety of biologically active compounds, including those with anticancer and antimitotic properties.[1][2][3][7] Compounds bearing this motif have been shown to interact with various cellular targets, including tubulin and multiple oncogenic kinases.[3][7]

Given these precedents, it is plausible that **3,4,5-Triethoxybenzoylacetonitrile** could serve as a precursor or scaffold for the development of novel therapeutic agents. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of its trimethoxy analogs.



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Caption: Hypothetical signaling pathway targeted by 3,4,5-triethoxy derivatives.



#### **Future Research Directions**

The lack of available data on **3,4,5-Triethoxybenzoylacetonitrile** presents a clear opportunity for novel research. Key areas for future investigation include:

- Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthesis protocol, along with comprehensive characterization of the compound's physicochemical properties.
- Biological Screening: A broad-based biological screening of 3,4,5 Triethoxybenzoylacetonitrile and its derivatives to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, and antimicrobial effects.
- Medicinal Chemistry: The use of 3,4,5-Triethoxybenzoylacetonitrile as a scaffold for the synthesis of new chemical entities with optimized biological activity and drug-like properties.
- Materials Science: Exploration of the potential for this compound and its derivatives in the development of novel organic materials, leveraging the electronic properties of the substituted aromatic system.

### Conclusion

**3,4,5-Triethoxybenzoylacetonitrile** is a chemical compound with untapped potential. While current knowledge is limited, its structural features suggest that it could be a valuable building block for the development of new pharmaceuticals and functional materials. The hypothetical synthesis and biological pathways outlined in this guide are intended to provide a foundation and stimulus for future research into this intriguing molecule. It is imperative that the scientific community undertakes a thorough investigation to fully elucidate the properties and potential applications of this compound.

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